molecular formula C12H10N2S B610861 5-Methylnaphtho[1,2-d]thiazol-2-amine CAS No. 1369170-24-0

5-Methylnaphtho[1,2-d]thiazol-2-amine

Cat. No. B610861
CAS RN: 1369170-24-0
M. Wt: 214.286
InChI Key: JQZQMZXXJFFVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SKA-111 is a positive KCa channel gating modulator with selectivity for KCa3.1.

Scientific Research Applications

Synthesis of Related Compounds

5-Methylnaphtho[1,2-d]thiazol-2-amine is used in the synthesis of various compounds with diverse applications. Liu, Shih, and Tao (1984) conducted a study on the synthesis of 2-substituted naphtho[1′,2′:4,5]thiazolo[3,2-b]-1,2,4-triazoles using a similar compound, 2-aminonaphtho[1,2-d]thiazole. This process involved amination and cyclocondensation, leading to compounds with potential applications in various fields including medicinal chemistry (Liu, Shih, & Tao, 1984).

Molecular and Electronic Structure Investigation

Özdemir et al. (2009) examined the molecular and electronic structure of a compound closely related to 5-Methylnaphtho[1,2-d]thiazol-2-amine, specifically 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine. They used various methods like X-ray diffraction and computational techniques to understand the molecular geometry and vibrational frequencies, which can be crucial in designing materials with specific properties (Özdemir et al., 2009).

Synthesis Methods

Che et al. (2017) developed methods for synthesizing 2-arylbenzothiazoles and 2-arylnaphtho[2,1-d]thiazoles, which are closely related to 5-Methylnaphtho[1,2-d]thiazol-2-amine. These methods involved oxidative annulation and C-H functionalization under transition-metal-free conditions, highlighting the potential for environmentally friendly and efficient synthesis of these compounds (Che et al., 2017).

Thermodynamic Properties

Silva, Morais, and Silva (2018) conducted a study on the thermodynamic properties of naphthothiazole derivatives, including 2-methylnaphtho[1,2-d]thiazole. They investigated the enthalpies of combustion and sublimation, providing insights into the energetic and structural characteristics of these molecules, which can be crucial in their application in various scientific fields (Silva, Morais, & Silva, 2018).

properties

CAS RN

1369170-24-0

Product Name

5-Methylnaphtho[1,2-d]thiazol-2-amine

Molecular Formula

C12H10N2S

Molecular Weight

214.286

IUPAC Name

5-methylbenzo[e][1,3]benzothiazol-2-amine

InChI

InChI=1S/C12H10N2S/c1-7-6-10-11(14-12(13)15-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14)

InChI Key

JQZQMZXXJFFVFE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C3=CC=CC=C13)N=C(S2)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SKA-111;  SKA 111;  SKA111; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylnaphtho[1,2-d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-Methylnaphtho[1,2-d]thiazol-2-amine
Reactant of Route 3
5-Methylnaphtho[1,2-d]thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-Methylnaphtho[1,2-d]thiazol-2-amine
Reactant of Route 5
5-Methylnaphtho[1,2-d]thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Methylnaphtho[1,2-d]thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.